2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole
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Overview
Description
2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole is an organic compound with a thiazole ring substituted with a bromoalkyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methyl-1,3-thiazole with 1-bromo-2-methylpropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated thiazoles and reduced thiazole derivatives.
Scientific Research Applications
2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The bromoalkyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The thiazole ring can also interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: A simple bromoalkane used in organic synthesis.
4-Methyl-1,3-thiazole: A thiazole derivative used as a building block in chemical synthesis.
2-Bromo-4-methylthiazole: A similar compound with a different substitution pattern on the thiazole ring.
Uniqueness
2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole is unique due to the presence of both a bromoalkyl group and a methyl group on the thiazole ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H12BrNS |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-(1-bromo-2-methylpropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-5(2)7(9)8-10-6(3)4-11-8/h4-5,7H,1-3H3 |
InChI Key |
FSBGKCVFECSUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C(C)C)Br |
Origin of Product |
United States |
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